molecular formula C13H16N4O2S B2800527 1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole CAS No. 2320382-82-7

1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole

Cat. No.: B2800527
CAS No.: 2320382-82-7
M. Wt: 292.36
InChI Key: CXHZTQWJZOSNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole features a hybrid heterocyclic architecture combining an imidazole core with a pyrrolopyridine sulfonyl substituent. Key structural attributes include:

  • Imidazole moiety: Substituted with ethyl (C2H5) and methyl (CH3) groups at positions 1 and 2, respectively.
  • Pyrrolo[3,4-b]pyridine sulfonyl group: A fused bicyclic system (pyrrolopyridine) linked via a sulfonyl (-SO2) bridge at position 4 of the imidazole.

Properties

IUPAC Name

6-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-16-9-13(15-10(16)2)20(18,19)17-7-11-5-4-6-14-12(11)8-17/h4-6,9H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHZTQWJZOSNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole typically involves multi-step organic reactionsCommon synthetic methods include cyclization, ring annulation, and direct C-H arylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Compound A : 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives (Patent Journal )
  • Core structure : Pyridopyridazine (fused pyridine-pyridazine) with a 6,7-dihydro configuration.
  • Functional groups : Lacks a sulfonyl group but includes substitutions optimized for Bcl-xL inhibition.
  • Biological activity : Demonstrated pro-apoptotic effects in cancer therapy via Bcl-xL inhibition.
  • Key difference : The absence of a sulfonyl group and imidazole ring reduces hydrogen-bonding versatility compared to the target compound.
Compound B : 3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid (EN300-01639 )
  • Core structure : Pyrrolo[3,4-b]pyridine with 5,7-dioxo substituents.
  • Functional groups: Propanoic acid (-CH2CH2COOH) instead of sulfonyl.
  • Physicochemical impact : The dioxo groups enhance polarity and solubility, while the carboxylic acid may facilitate ionic interactions.
Compound C : (5S)-6-(5-Chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-Methylpiperazine-1-carboxylate (Toxin Database )
  • Core structure : Pyrrolopyrazine (fused pyrrole-pyrazine) with a 7-oxo group.
  • Functional groups : Chloropyridinyl and 4-methylpiperazine carboxylate substituents.
  • Pharmacokinetic profile : The piperazine group may enhance blood-brain barrier penetration, unlike the target compound’s ethyl/methyl-imidazole.
  • Key difference : The carboxylate linker in Compound C contrasts with the sulfonyl bridge in the target compound, affecting electronic distribution and metabolic stability.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Imidazole + pyrrolopyridine Sulfonyl, ethyl, methyl ~306.36* Not explicitly stated
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives Pyridopyridazine Variable (e.g., halogens, alkyls) 214.22–296.14† Bcl-xL inhibition
3-{5,7-Dioxo-pyrrolo[3,4-b]pyridin-6-yl}propanoic acid Pyrrolopyridine Dioxo, propanoic acid ~252.25‡ Unknown
(5S)-6-(5-Chloropyridin-2-yl)-7-oxo-pyrrolopyrazin-5-yl piperazine carboxylate Pyrrolopyrazine Chloropyridinyl, piperazine carboxylate ~435.88‡ Not explicitly stated

*Calculated based on formula C11H14N4O2S.
†Molecular weights from EN300-01639 .
‡Estimated from structural analysis.

Pharmacological Implications

  • Sulfonyl vs. Carboxylate/Carbonyl Groups : The sulfonyl group in the target compound may enhance binding to polar residues in protein targets (e.g., Bcl-xL) compared to carboxylate or dioxo groups .
  • Imidazole vs. Pyridazine/Pyrazine Cores : The imidazole’s aromaticity and smaller ring size could improve metabolic stability over pyridazine derivatives, which are prone to enzymatic reduction .
  • Substituent Effects : The ethyl and methyl groups on the imidazole may reduce solubility but increase lipophilicity, favoring membrane permeability in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.